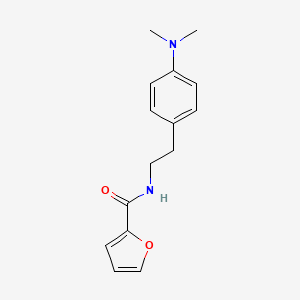

N-(4-(dimethylamino)phenethyl)furan-2-carboxamide

描述

N-(4-(Dimethylamino)phenethyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 4-(dimethylamino)phenethyl substituent. This compound belongs to a broader class of carboxamides with diverse biological and pharmacological activities.

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-17(2)13-7-5-12(6-8-13)9-10-16-15(18)14-4-3-11-19-14/h3-8,11H,9-10H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTANJAOWYXSGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide typically involves the acylation of 4-(dimethylamino)phenethylamine with furan-2-carbonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

化学反应分析

N-(4-(dimethylamino)phenethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. Its structural similarity to known anticancer agents suggests it could induce apoptosis and cell cycle arrest in various cancer cell lines.

- Antibacterial Properties : Preliminary studies have explored its effectiveness against Gram-negative bacteria. The compound may modulate bacterial quorum sensing, acting as an antagonist to LuxR-regulated proteins, thus inhibiting bacterial communication and virulence.

Biological Studies

Industrial Applications

- Chemical Synthesis : This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for versatility in creating derivatives that may possess enhanced biological activity or novel properties.

- Pharmaceutical Development : As a precursor in pharmaceutical synthesis, N-(4-(dimethylamino)phenethyl)furan-2-carboxamide may contribute to the development of new therapeutic agents aimed at treating bacterial infections or cancer.

Anticancer Activity Case Study

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Induces apoptosis via mitochondrial pathways |

| MCF-7 | 10.3 | Cell cycle arrest in S-phase |

This table summarizes the inhibitory concentration (IC50) values for this compound against specific cancer cell lines, highlighting its potential as an anticancer agent.

Antibacterial Activity Case Study

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 15 µg/mL | Inhibits quorum sensing via LuxR antagonism |

| S. aureus | 20 µg/mL | Disrupts bacterial communication pathways |

This table presents findings on the antibacterial efficacy of the compound against selected strains, indicating its potential role in combating bacterial infections.

作用机制

The mechanism of action of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in bacterial quorum sensing, the compound acts as an antagonist to LuxR-regulated quorum sensing proteins. It binds to the LuxR protein, inhibiting its ability to regulate gene expression . This interaction is facilitated by hydrogen bonds between the compound and key residues in the LuxR binding site, such as Tyr62 and Asp79 .

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Structural Properties

N-(4-Bromophenyl)furan-2-carboxamide ()

- Key Differences: The bromine atom is electron-withdrawing, reducing electron density on the aryl ring compared to the dimethylamino group in the target compound.

- Synthesis: Prepared via Suzuki-Miyaura cross-coupling, contrasting with the amide coupling methods used for dimethylamino-substituted analogues .

- Implications: The bromo substituent may enhance halogen bonding in target interactions but reduce solubility compared to the dimethylamino group.

N-(2-Nitrophenyl)furan-2-carboxamide ()

- Key Differences : The nitro group is strongly electron-withdrawing, inducing planarity deviations (dihedral angle: 9.71° between phenyl and furan rings) due to intramolecular N–H⋯O interactions .

- Structural Insights: The target compound’s dimethylamino group likely reduces steric hindrance, allowing greater conformational flexibility compared to the nitro-substituted analogue.

5-Chloro-N-(4-(dimethylamino)phenethyl)indole-2-carboxamides ()

- Key Differences : Indole cores introduce larger aromatic systems, enabling π-π stacking interactions absent in furan-based compounds.

- Physical Properties : Melting points range from 150–185°C, reflecting crystallinity influenced by alkyl chains (e.g., pentyl vs. ethyl substituents) .

ML18829 ()

- Structure: Contains a tert-butyl group and pyridinyl moiety, contrasting with the dimethylamino phenethyl group.

- Activity: Non-covalent SARS-CoV 3CLpro inhibitor (85–90% inhibition at 10–50 µM). The target compound’s dimethylamino group may improve solubility but lacks the bulky tert-butyl group critical for ML18829’s binding .

N-(4-Sulfamoylphenyl)furan-2-carboxamide ()

生物活性

N-(4-(dimethylamino)phenethyl)furan-2-carboxamide, also known as furanylfentanyl, is a synthetic opioid that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Furanylfentanyl belongs to the class of furan derivatives and is structurally related to fentanyl. Its chemical structure can be represented as follows:

This compound features a furan ring, a dimethylamino group, and a phenethyl moiety, which contribute to its biological properties.

Furanylfentanyl primarily acts as an agonist at the mu-opioid receptor (MOR), similar to other opioids. The binding affinity and potency of furanylfentanyl at opioid receptors have been characterized in various studies:

- Opioid Receptor Binding : Studies have shown that furanylfentanyl exhibits high binding affinity at the MOR with an IC50 value of approximately 0.0279 nM, indicating potent activity compared to traditional opioids like morphine and fentanyl .

- Pharmacological Effects : The compound has been noted for its analgesic properties, which are common among opioids. However, it also poses significant risks due to its potency and potential for abuse.

Apoptotic Mechanisms

The apoptotic effects of furan derivatives have been investigated, revealing their ability to induce apoptosis through various pathways:

- Caspase Activation : Several studies indicate that these compounds can activate caspases (3, 8, and 9), leading to programmed cell death in cancer cells .

- Bcl-2 Family Proteins : The modulation of Bcl-2 and Bax proteins is crucial in determining the apoptotic response. Increased Bax levels and decreased Bcl-2 levels were observed in treated cells, indicating a shift towards apoptosis .

Case Studies and Clinical Implications

Furanylfentanyl has been implicated in several case studies highlighting its clinical effects and risks associated with use:

- Acute Intoxication Cases : Reports indicate that furanylfentanyl can lead to severe respiratory depression and unconsciousness in users, necessitating the use of naloxone for reversal .

- Toxicological Findings : Clinical data from poison centers reveal that furanylfentanyl is detectable in biological matrices such as urine and serum, underscoring its presence in cases of opioid overdose .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(dimethylamino)phenethyl)furan-2-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between furan-2-carboxylic acid derivatives and 4-(dimethylamino)phenethylamine. A typical protocol involves activating the carboxylic acid (e.g., using EDCI/HOBt in dry DCM) and coupling with the amine under nitrogen atmosphere. Purification via column chromatography (e.g., Combiflash systems with gradients of ethyl acetate/hexane) ensures high purity . For scale-up, continuous flow reactors may enhance yield and reduce side products . Confirm purity using HPLC (>98%) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural conformation and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths and angles, particularly the orientation of the dimethylamino group relative to the furan ring .

- Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps, which inform reactivity and binding affinity .

- Spectroscopy : Use IR to confirm carboxamide C=O stretching (~1650–1680 cm) and H NMR to verify aromatic proton environments (e.g., furan protons at δ 6.3–7.4 ppm) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer :

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s pharmacokinetics and target binding?

- Methodological Answer :

- LogP analysis : Measure octanol/water partitioning to assess lipophilicity; compare with analogs lacking the dimethylamino group .

- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina. The dimethylamino group may enhance hydrogen bonding or cation-π interactions .

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to evaluate oxidative demethylation pathways .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Dose-response validation : Replicate assays in triplicate with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

- Off-target profiling : Use proteome-wide affinity capture (e.g., thermal proteome profiling) to identify non-specific interactions .

- Solubility adjustments : Test activity in media with cyclodextrins or surfactants to mitigate aggregation artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace dimethylamino with piperazinyl or morpholino groups) and compare activities .

- 3D-QSAR modeling : Build CoMFA/CoMSIA models using alignment rules from crystallographic data to predict potency .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the carboxamide) using Schrödinger’s Phase .

Q. What advanced techniques elucidate its mechanism of action in cancer cell lines?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Protein pull-down assays : Use biotinylated probes to capture interacting proteins, followed by LC-MS/MS identification .

- Live-cell imaging : Monitor mitochondrial membrane potential (JC-1 dye) or ROS production (DCFH-DA) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。